7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve solvent- and catalyst-free synthesis under microwave irradiation, which is an efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Involves the use of reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to and inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro groups at specific positions on the molecule can enhance its stability and potency in various applications .
Properties
Molecular Formula |
C13H8Cl2N2 |
---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
7-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-6-5-11(15)7-13(17)16-12/h1-8H |
InChI Key |
DEAYHAKTKQSVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)Cl)Cl |
Origin of Product |
United States |
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